molecular formula C26H28ClNO2 B584262 Clomiphene-d5 N-Oxide CAS No. 1346606-55-0

Clomiphene-d5 N-Oxide

Cat. No. B584262
CAS RN: 1346606-55-0
M. Wt: 426.996
InChI Key: PGHWCZITRQNIPM-HKNPMVLWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clomiphene-d5 N-Oxide is the labelled analogue of Clomiphene N-Oxide, which is a metabolite of Clomiphene . Clomiphene is a medication used to treat infertility in women who do not ovulate . It is also known as clomifene N-oxide, a nonsteroidal selective estrogen receptor modulator (SERM) of the triphenylethylene group .


Synthesis Analysis

A comprehensive, rapid, sensitive, and specific analytical method for the quantification of (E)- and (Z)-isomers of clomiphene and their putative N-desethyl, N,N-didesethyl, 4-hydroxy, and 4-hydroxy-N-desethyl metabolites, and the N-oxides in human plasma has been developed . All standards other than the parent drug were synthesized in the laboratory .


Molecular Structure Analysis

The molecular formula of Clomiphene-d5 N-Oxide is C26H23D5ClNO2 . The IUPAC name is 2-[4-[2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide .

Mechanism of Action

While the mechanism of action of Clomiphene-d5 N-Oxide is not explicitly mentioned, Clomiphene, the parent compound, appears to stimulate the release of gonadotropins, follicle-stimulating hormone (FSH), and leuteinizing hormone (LH), which leads to the development and maturation of ovarian follicle, ovulation, and subsequent development and function of the corpus luteum, thus resulting in pregnancy .

Safety and Hazards

Clomiphene-d5 N-Oxide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is suspected of causing genetic defects and damaging fertility or the unborn child .

properties

IUPAC Name

2-[4-[2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-3-28(29,4-2)19-20-30-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23/h5-18H,3-4,19-20H2,1-2H3/i6D,9D,10D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHWCZITRQNIPM-HKNPMVLWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCC[N+](CC)(CC)[O-])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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